Indolepropanol phosphate

Description

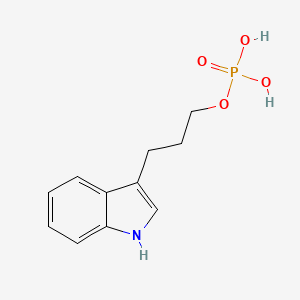

Structure

3D Structure

Properties

CAS No. |

40716-80-1 |

|---|---|

Molecular Formula |

C11H14NO4P |

Molecular Weight |

255.21 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)propyl dihydrogen phosphate |

InChI |

InChI=1S/C11H14NO4P/c13-17(14,15)16-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12H,3-4,7H2,(H2,13,14,15) |

InChI Key |

NKEZSFZOUIIZFL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |

Other CAS No. |

40716-80-1 |

Synonyms |

indolepropanol phosphate IPP |

Origin of Product |

United States |

Structural Analogs and Synthetic Methodologies for Biochemical Inquiry

Strategic Chemical Synthesis of Indolepropanol Phosphate (B84403) for Research Purposes

The preparation of indolepropanol phosphate for research applications is not typically accomplished through a single, direct reaction but rather via a strategic, multi-step chemical pathway. The general approach involves the synthesis of the indole-3-propanol backbone followed by a targeted phosphorylation of the terminal hydroxyl group.

The synthesis of the precursor, indole-3-propanol, can be achieved from readily available starting materials such as indole-3-propionic acid. semanticscholar.org The critical step in the synthesis of the final compound is the phosphorylation of this alcohol. Methodologies for phosphorylating alcohol moieties on indole-related compounds have been described in the context of creating enzyme inhibitors and other biochemical probes. These methods are directly applicable to the synthesis of this compound.

A common and effective strategy employs phosphorus oxychloride (POCl₃) as the phosphorylating agent. The reaction conditions can be modulated to achieve the desired product. For instance, one established procedure involves reacting the alcohol precursor with POCl₃ in the presence of a non-nucleophilic base, such as proton sponge, in an anhydrous solvent like chloroform. researchgate.net An alternative, yet similar, method involves the use of POCl₃ in pyridine, which acts as both the solvent and the acid scavenger. ru.nl Following the phosphorylation reaction, a hydrolysis step is performed to yield the final phosphate monoester. The crude product is then typically purified using high-performance liquid chromatography (HPLC) to ensure high purity for use in sensitive biochemical assays. researchgate.net

| Method | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus Oxychloride with Proton Sponge | Indole-3-propanol (precursor), Phosphorus oxychloride (POCl₃), Proton Sponge | Anhydrous Chloroform (CHCl₃), 0°C to room temperature, followed by aqueous quench. | researchgate.net |

| Phosphorus Oxychloride in Pyridine | Indole-3-propanol (precursor), Phosphorus oxychloride (POCl₃) | Pyridine as solvent and base, elevated temperature (e.g., 90°C), followed by hydrolysis. | ru.nl |

Design and Elucidation of this compound Analogs for Mechanistic Probing

This compound is itself a purposefully designed structural analog of the natural tryptophan synthase substrate, indole-3-glycerol phosphate (IGP). nih.govacs.org The design strategy centers on creating a molecule that can bind to the enzyme's active site like the natural substrate but is incapable of undergoing the subsequent chemical transformation. This renders it a stable, non-reactive probe, ideal for "freezing" the enzyme in a specific state for structural and kinetic analysis.

The key structural difference lies in the three-carbon side chain attached to the indole ring. In the natural substrate, IGP, this is a glycerol (B35011) phosphate moiety, which contains hydroxyl groups that are critical for the subsequent enzymatic reaction. In this compound, these hydroxyl groups are absent, resulting in a simple propyl phosphate chain. This modification prevents the retro-aldol cleavage reaction catalyzed by the α-subunit of tryptophan synthase, making IPP a potent competitive inhibitor. acs.org

| Compound | Chemical Structure | Key Structural Feature | Biochemical Role |

|---|---|---|---|

| Indole-3-glycerol phosphate (IGP) | Indole ring with a 3-(glycerol-1-phosphate) side chain | Contains hydroxyl groups on the side chain, making it reactive. | Natural substrate of Tryptophan Synthase α-subunit. nih.gov |

| This compound (IPP) | Indole ring with a 3-(propanol-1-phosphate) side chain | Lacks side-chain hydroxyl groups, making it non-reactive. | Competitive inhibitor and structural probe of Tryptophan Synthase. nih.govacs.org |

The utility of this compound as a tool for mechanistic probing is well-documented. In kinetic studies of tryptophan synthase from Escherichia coli, IPP was used as a product analog to distinguish between different possible reaction mechanisms. nih.gov The finding that IPP acts as a competitive inhibitor specifically towards glyceraldehyde-3-phosphate, but not indole, provided strong evidence for an ordered substrate addition mechanism where glyceraldehyde-3-phosphate binds first. nih.gov Furthermore, studies on the kinetics of tryptophan binding to the enzyme showed that the presence of this compound supports a branched mechanism involving an unproductive enzyme-ligand complex. nih.govacs.org

In the realm of structural biology, this compound has been indispensable. X-ray crystallographic analysis of the tryptophan synthase multienzyme complex from Salmonella typhimurium utilized the binding of IPP to locate the active site of the α-subunit precisely. acs.org Because IPP is a close structural analog of the substrate, its position within the enzyme provides a clear snapshot of where the natural substrate binds just before catalysis. This structural elucidation provides a foundation for understanding how the enzyme facilitates the transfer of the indole intermediate through a remarkable 25 Å-long hydrophobic tunnel to the β-subunit active site. nih.goviucr.org

Indolepropanol Phosphate As a Competitive Inhibitor in Enzymology

Characterization of Competitive Inhibition Mechanisms

Indolepropanol phosphate (B84403) acts as a competitive inhibitor of the tryptophan synthase α-subunit. researchgate.netnih.govtamu.edurhea-db.orgacs.org This is due to its close structural resemblance to the natural substrate, indoleglycerol (B1210368) phosphate (IGP). researchgate.netnih.gov Kinetic studies have demonstrated that IPP competes with D-glyceraldehyde 3-phosphate for binding to the enzyme. nih.govnih.gov This competitive inhibition pattern indicates that the binding of IPP and D-glyceraldehyde 3-phosphate are mutually exclusive, supporting an ordered binding mechanism where D-glyceraldehyde 3-phosphate must bind first. nih.govnih.gov The inhibition by IPP is non-competitive with respect to indole (B1671886). nih.gov

The binding of IPP is bifunctional, involving both its indole ring and its phosphate group. nih.gov This is evidenced by experiments where indolepropanol, which lacks the phosphate group, does not exhibit the same binding characteristics. nih.gov The similarity in the induced circular dichroism spectra between IPP and IGP further confirms that IPP is an effective analog of the substrate. nih.gov

Indolepropanol phosphate specifically binds to the active site of the α-subunit of tryptophan synthase. researchgate.netnih.gov This interaction has been instrumental in locating the active site of the α-subunit through techniques like difference Fourier analysis. researchgate.netnih.gov The α-subunit is responsible for the cleavage of IGP into indole and glyceraldehyde 3-phosphate. uniprot.orgebi.ac.uk

The binding of IPP to the α-subunit can influence the conformation and activity of the entire α2β2 complex. While the primary interaction is with the α-subunit, this can lead to allosteric changes that affect the β-subunit. nih.gov For instance, the α-subunit gains a high affinity for IPP during an isomerization reaction that involves conformational changes in both the α and β protomers. nih.gov However, the binding of indole and IPP can also stabilize different conformations of the α-subunit itself. nih.gov

Structural studies have revealed that the active sites of the α and β subunits are connected by a tunnel, which is thought to facilitate the passage of the intermediate substrate, indole. researchgate.netnih.gov The binding of IPP in the α-subunit active site has been visualized in crystal structures of tryptophan synthase from Salmonella typhimurium and other organisms. researchgate.netnih.govrcsb.orgpdbj.org

Inhibition Kinetics against Substrate Analogs (e.g., Indoleglycerol Phosphate)

Determination of Dissociation Constants and Binding Affinities

The affinity of this compound for the tryptophan synthase α-subunit has been quantified through various biophysical methods, yielding consistent dissociation constants (Kd).

Circular Dichroism (CD): The induced extrinsic Cotton effects upon IPP binding to the α-subunit were used to determine a dissociation constant of 48 µM . nih.gov

Equilibrium Dialysis: This method also yielded a dissociation constant of 48 µM , in excellent agreement with the CD data. nih.gov

Fluorescence Titration: The blue shift in the fluorescence emission maximum of IPP upon binding to the enzyme provided a dissociation constant of 46 µM . nih.gov

These studies highlight the strong and specific binding of IPP to the α-subunit. The temperature dependence of the dissociation constant has also been used to calculate the binding enthalpy, which was determined to be -2.8 kcal/mol. nih.gov

Interactive Data Table: Dissociation Constants of this compound with Tryptophan Synthase α-Subunit

| Method | Dissociation Constant (Kd) | Reference |

| Circular Dichroism | 48 µM | nih.gov |

| Equilibrium Dialysis | 48 µM | nih.gov |

| Fluorescence Titration | 46 µM | nih.gov |

Mechanistic Elucidation of Enzyme Dynamics and Protein Protein Interactions Via Indolepropanol Phosphate

Investigation of Enzyme Assembly Processes

The formation of functional enzyme complexes from individual subunits is a highly regulated process. IPP has been instrumental in dissecting the kinetics and thermodynamics of this assembly, particularly for the tryptophan synthase α2β2 complex.

The assembly of the tryptophan synthase α2β2 complex from its constituent α and β2 subunits is a multi-step process involving significant conformational changes. nih.gov Kinetic studies utilizing IPP have revealed that this assembly does not occur in a single step but through a sequential mechanism. nih.gov The process begins with the rapid formation of an initial αβ protomer, which then undergoes a slow isomerization to reach its final, stable state. nih.gov

IPP has been crucial in understanding the conformational prerequisites for the formation of the mature tryptophan synthase α2β2 complex. nih.gov This complex consists of two α subunits and two β subunits arranged in a linear αββα architecture. researchgate.netnih.gov The formation of this heterotetramer leads to the mutual activation of the subunits, a phenomenon where the catalytic activity of each subunit is increased by 30- to 100-fold compared to their separated forms. nih.gov

Studies using IPP have elucidated that the α subunit only achieves a high affinity for this substrate analog after the slow isomerization step in the assembly process. nih.gov This finding, combined with the observation of early partial activation of the β subunit, suggests that the isomerization involves simultaneous and coordinated conformational changes in both the α and β protomers. nih.gov Therefore, the binding capability for ligands like IPP at the α-site is not inherent to the free subunit but is a property that develops as the multi-enzyme complex matures into its final, highly active form. nih.gov This underscores the role of subunit association in creating a fully competent active site.

Modulatory Effects on Subunit Association and Dissociation Kinetics

Analysis of Ligand-Induced Conformational Changes

The binding of ligands to an enzyme's active site or to allosteric sites often triggers conformational changes that are essential for catalysis and regulation. IPP, as a stable substrate analog, has been invaluable for capturing and analyzing these structural transitions in tryptophan synthase. nih.govnih.gov

X-ray crystallography studies have successfully used IPP to locate and characterize the active site of the tryptophan synthase α-subunit. researchgate.netnih.gov Because IPP is a competitive inhibitor and a close structural analog of the natural substrate, it binds to the active site without being turned over, allowing for the stable crystallization of the enzyme-ligand complex. acs.orgresearchgate.net These structural studies revealed that the α-subunit active site is located within an 8-fold α/β barrel fold. nih.gov

The binding of ligands to the α-site is known to induce a conformational change from an "open," low-activity state to a "closed," high-activity state. nih.govresearchgate.net This transition involves the movement of flexible loops that cover the active site, trapping the substrate and preparing the enzyme for catalysis. researchgate.net Circular dichroism and fluorescence studies have confirmed that IPP binding induces a small conformational change, and the similarity between the induced spectra of IPP and the natural substrate IGP further validates IPP as an effective analog for studying these transitions. nih.gov The binding of IPP to the α-subunit results in a blue shift of its fluorescence emission maximum, a phenomenon used to determine binding affinity. nih.gov

| Method | Dissociation Constant (Kd) for IPP | Binding Enthalpy (ΔH) | Source |

|---|---|---|---|

| Induced Circular Dichroism | 48 µM | -2.8 kcal/mol | nih.gov |

| Equilibrium Dialysis | 48 µM | ||

| Fluorescence Titration | 46 µM | Not Reported |

Tryptophan synthase is a classic model for allostery, where events at one active site are communicated to a distant active site, coordinating their catalytic activities. iucr.org The binding of IPP to the α-subunit active site triggers allosteric signals that are transmitted over a distance of 25 Å to the β-subunit active site. nih.govresearchgate.net This inter-subunit communication is crucial for the enzyme's function, ensuring that the production of indole (B1671886) in the α-site is synchronized with its consumption in the β-site. nih.goviucr.org

The binding of α-site ligands like IPP shifts the equilibrium distribution of intermediates at the β-site, favoring the formation of the aminoacrylate intermediate, which is associated with the high-activity "closed" form of the enzyme. nih.govresearchgate.net This allosteric activation enhances the affinity of the β-site for its substrate, L-serine. researchgate.net

The importance of specific structural elements in this communication network has been demonstrated through mutagenesis studies. For instance, the αThr183Val mutant of tryptophan synthase shows severely impaired allosteric communication. proteopedia.orgrcsb.org Even when IPP is bound to the α-site of this mutant, a critical flexible loop (αL6) fails to adopt its closed conformation. proteopedia.orgrcsb.orgpdbj.org This failure to close prevents the transmission of the allosteric signal to the β-subunit and results in a 100-fold reduction in the α-reaction's catalytic activity. proteopedia.orgrcsb.org This highlights how IPP has been used to pinpoint the structural basis of inter-subunit signaling. proteopedia.org

| Feature | Wild-Type Tryptophan Synthase | αT183V Mutant | Source |

|---|---|---|---|

| αL6 Loop Conformation with IPP | Adopts "closed" state | Remains "open" | proteopedia.orgrcsb.org |

| Allosteric α-β Communication | Functional | Strongly impaired | proteopedia.orgrcsb.orgpdbj.org |

| α-Reaction Catalytic Activity | Normal | Reduced 100-fold | proteopedia.orgrcsb.org |

Structural Transitions within Active Sites

Research on Substrate Channeling Mechanisms within Enzyme Complexes

One of the most remarkable features of the tryptophan synthase complex is its ability to channel the reactive intermediate, indole, directly from the α-site to the β-site. nih.gov This mechanism prevents the volatile indole molecule from escaping into the solvent and increases catalytic efficiency. researchgate.net The use of IPP in structural studies was a landmark achievement that provided the first direct physical evidence of the tunnel responsible for this channeling. researchgate.netnih.gov

By determining the crystal structure of the α2β2 complex with IPP bound in the α-active site and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the β-active site, researchers identified a 25 Å-long hydrophobic tunnel connecting the two sites. researchgate.netnih.gov This tunnel is wide enough to accommodate an indole molecule and provides a direct pathway for its diffusion. acs.orgresearchgate.net The visualization of this tunnel, made possible by locating the ends with IPP and PLP, transformed the understanding of how multi-enzyme complexes can control the flow of intermediates, a concept now recognized in many other enzyme systems. nih.govmsu.edu

Biochemical and Cellular Pathway Investigations Utilizing Indolepropanol Phosphate

Impact on Tryptophan Biosynthesis Pathway Enzymes

The tryptophan biosynthesis pathway is a critical metabolic route in bacteria, archaea, protists, fungi, and plants, responsible for producing the essential amino acid tryptophan. peerj.com Tryptophan synthase, a key enzyme in this pathway, catalyzes the final two steps. peerj.com Indolepropanol phosphate (B84403) has been a cornerstone in studying this pathway, particularly the enzymes tryptophan synthase and indole-3-glycerol phosphate synthase.

Interactions with Tryptophan Synthase Active Sites

Tryptophan synthase is often a multienzyme complex, typically an α2β2 tetramer, where the α-subunit cleaves indole-3-glycerol phosphate (IGP) into indole (B1671886) and glyceraldehyde-3-phosphate (G3P), and the β-subunit synthesizes tryptophan from indole and serine. peerj.comacs.org Indolepropanol phosphate (IPP), as a non-cleavable analog of IGP, has been extensively used to study the α-subunit's active site and the allosteric communication between subunits. scispace.com

Difference Fourier analysis of IPP binding was used to locate the active site of the tryptophan synthase α-subunit. nih.gov Crystallographic studies of the enzyme from Salmonella typhimurium complexed with IPP have provided high-resolution structural data, revealing key interactions. researchgate.net These studies show that IPP binds in a similar fashion to the natural substrate, helping to identify the critical amino acid residues involved in catalysis, such as αGlu49 and αAsp60. scispace.com The binding of IPP induces conformational changes, which are crucial for the allosteric signal transmission from the α-subunit to the β-subunit, ultimately increasing the affinity of the β-active site for serine. scispace.com

Kinetically, IPP acts as a competitive inhibitor of the tryptophan synthase α-subunit. nih.govnih.gov Steady-state kinetic studies have utilized IPP to distinguish between different possible reaction mechanisms. nih.gov Its behavior as a competitive inhibitor only towards glyceraldehyde-3-phosphate supports an ordered addition mechanism where G3P binds first. nih.gov Furthermore, studies with Escherichia coli tryptophan synthase show that IPP binding supports a branched mechanism where an unproductive enzyme-ligand complex is the major species. nih.gov The use of IPP in circular dichroism and fluorescence studies has allowed for the determination of its dissociation constant (Kd), providing quantitative data on its binding affinity. frontiersin.org

Influence on Indole-3-Glycerol Phosphate Synthase Systems

Indole-3-glycerol phosphate synthase (IGPS) is another crucial enzyme in the tryptophan biosynthesis pathway, catalyzing the ring closure of 1-(o-carboxyphenylamino)-1-deoxyribulose 5'-phosphate (CdRP) to form indole-3-glycerol phosphate (IGP). researchgate.net This enzyme is a target for the development of new antimicrobials, particularly against pathogens like Mycobacterium tuberculosis. nih.govresearchgate.net

Research has shown that the activity of IGPS from Sulfolobus solfataricus is competitively inhibited by this compound (IPP), which acts as an analogue of the product, IGP. researchgate.net This inhibition demonstrates the interaction of IPP with the active site of IGPS. researchgate.net The inhibition constant (Ki) for IPP was found to be highly dependent on the buffer conditions. researchgate.net When the buffer was changed from Tris to phosphate buffer, the Ki for IPP increased approximately 40-fold, indicating a significant change in binding affinity influenced by the local chemical environment. researchgate.net This highlights IPP's role as a tool for probing the specific conditions and interactions within the IGPS active site. researchgate.net

Role as a Reference Compound in Methylerythritol Phosphate (MEP) Pathway Studies

The methylerythritol phosphate (MEP) pathway is an essential metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria, parasites, and plant plastids. nih.govrsc.orgnih.gov This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in humans, making it an attractive target for novel antibiotics and herbicides. nih.govnih.gov The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov

While this compound is a well-established reference compound and inhibitor for studies of tryptophan synthase and related enzymes in the tryptophan biosynthesis pathway, a direct role for it as a reference compound specifically within the context of MEP pathway studies is not documented in the reviewed scientific literature. pdbj.org Research on the MEP pathway typically focuses on its own set of intermediates and inhibitors, such as fosmidomycin, which targets the enzyme DXP reductoisomerase. nih.gov

Theoretical Considerations in General Metabolic Regulation

The study of how molecules like this compound interact with enzymes provides significant insight into the theoretical principles of metabolic regulation. nih.gov Metabolic regulation involves the alteration of reaction properties to manage the flow of metabolites through a pathway, often counteracting simple mass-action trends. nih.gov

The use of non-reactive substrate analogs such as IPP is a powerful method for "trapping" an enzyme in a specific conformational state, allowing for detailed structural and kinetic analysis. scispace.com The observation that IPP binding to tryptophan synthase induces specific conformational changes that are communicated to a distant subunit is a classic example of allosteric regulation. scispace.com These studies provide a structural basis for understanding how the binding of a ligand at one site can affect the catalytic activity at another, a fundamental concept in the regulation of multi-enzyme complexes. scispace.com

Furthermore, the phosphate group is a ubiquitous moiety in metabolism, central to energy currency (ATP), signaling molecules (inositol phosphates), and as a component of numerous metabolic intermediates. nih.govmdpi.com Investigating how phosphate-containing compounds like IPP and its natural counterpart IGP bind to enzymes contributes to a broader understanding of phosphate homeostasis and its role in controlling metabolic information flow. frontiersin.org The ability of the phosphate group on IPP to form critical interactions within the active site underscores the importance of this functional group in substrate recognition and binding, a recurring theme in metabolic regulation. frontiersin.org The study of such interactions helps in building quantitative and theoretical models of metabolic control, distinguishing between mass-action effects and active regulatory events. nih.gov

Table of Mentioned Compounds

Advanced Analytical and Spectroscopic Characterization in Research Settings

X-ray Crystallography for High-Resolution Structural Analysis of Enzyme-Ligand Complexes

X-ray crystallography is a premier technique for determining the three-dimensional structure of molecules at atomic resolution. In the context of indolepropanol phosphate (B84403), it is invaluable for visualizing how the inhibitor binds to the active site of an enzyme.

Detailed research findings from crystallographic studies have elucidated the binding mode of IPP within enzyme active sites. For instance, in studies of mutant tryptophan synthase, the crystal structure of the enzyme complexed with IPP and L-serine has been determined. nih.gov These studies reveal the specific amino acid residues that interact with the indole (B1671886) ring and the phosphate group of IPP. Such detailed structural information is critical for understanding the allosteric communication between the different subunits of the enzyme. nih.gov

For example, the structure of a mutant (αD60N) tryptophan synthase α2β2 complex with IPP bound to the alpha-site and L-serine at the beta-site showed that IPP binding, in this case, did not induce the significant conformational changes observed in other mutant-ligand complexes. nih.gov Specifically, the closure of a key loop (loop 6) and the relative rotation of the enzyme's subunits were absent, highlighting the role of specific residues like αAsp60 in the enzyme's allosteric regulation. nih.gov This demonstrates the power of X-ray crystallography in dissecting the structural basis of enzyme inhibition and allostery. nih.govmigrationletters.com

| Enzyme Complex | Technique | Key Findings | PDB ID |

|---|---|---|---|

| αD60N Tryptophan Synthase with IPP and Serine | X-ray Crystallography | IPP binds to the alpha-site; minimal ligand-induced conformational changes observed compared to other mutants. nih.gov | 1A5A, 1BEU nih.gov |

Circular Dichroism Spectroscopy for Conformational Studies and Binding Geometry

Circular Dichroism (CD) spectroscopy is a powerful tool for studying the secondary and tertiary structure of proteins and their conformational changes upon ligand binding. univr.ityork.ac.uk It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. york.ac.uk

In the study of indolepropanol phosphate, CD spectroscopy has been instrumental in analyzing its binding to enzymes like the alpha subunit of tryptophan synthase. nih.gov The binding of IPP induces extrinsic Cotton effects, which are changes in the CD spectrum that are dependent on the binding geometry. nih.gov The similarity between the induced CD spectra of IPP and the natural substrate, indole-3-glycerol phosphate (IGP), provides strong evidence that IPP is an effective substrate analog. nih.gov

CD competition experiments have further revealed that IPP binds to the enzyme through both its indole moiety and its phosphate group. nih.gov This bifunctional binding is crucial for its inhibitory activity. While significant conformational changes in the enzyme upon IPP binding are not always observed in the far-UV CD spectra, the technique is highly sensitive to the local binding environment. nih.govkisti.re.kr

Fluorescence Spectroscopy for Binding Affinity and Dynamic Measurements

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions, including the binding affinity between a ligand and a protein. bmglabtech.comresearchgate.net This method can utilize the intrinsic fluorescence of tryptophan residues within a protein or the fluorescence of the ligand itself. researchgate.net

For this compound, its binding to the alpha subunit of tryptophan synthase leads to a blue shift in its fluorescence emission maximum. nih.gov This change in the fluorescence properties upon binding can be used to perform a fluorescence titration. By measuring the change in fluorescence as a function of IPP concentration, the dissociation constant (Kd) of the enzyme-ligand complex can be determined. nih.govnih.gov

Studies have shown that the dissociation constant for IPP binding to the alpha subunit of tryptophan synthase, as determined by fluorescence titration, is approximately 46 µM. nih.gov This value is in excellent agreement with the Kd of 48 µM obtained through other methods like equilibrium dialysis and circular dichroism, demonstrating the reliability of fluorescence spectroscopy for quantifying binding affinity. nih.gov

| Technique | Parameter Measured | Value for IPP and Tryptophan Synthase α-subunit |

|---|---|---|

| Fluorescence Spectroscopy | Dissociation Constant (Kd) | 46 µM nih.gov |

| Circular Dichroism Spectroscopy | Dissociation Constant (Kd) | 48 µM nih.gov |

| Equilibrium Dialysis | Dissociation Constant (Kd) | 48 µM nih.gov |

| Circular Dichroism (Temperature Dependence) | Binding Enthalpy (ΔH) | -2.8 kcal/mol nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. scirp.orgscispace.com In the context of enzyme-ligand interactions, ³¹P NMR is particularly useful for studying phosphate-containing compounds like this compound. nih.gov

³¹P NMR can probe the microenvironment of the phosphate group of IPP when it is bound to an enzyme. researchgate.net The chemical shift of the phosphorus nucleus is sensitive to its ionization state and the geometry of the phosphate group, providing insights into the specific interactions with the enzyme's active site residues. researchgate.net While specific NMR studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of using ³¹P NMR for other phosphorylated ligands and cofactors are well-established and directly applicable. researchgate.netnih.gov By observing changes in the ³¹P NMR spectrum upon binding, researchers can deduce information about the conformational changes and the catalytic mechanism of the enzyme. researchgate.net

Chromatographic Techniques for Assay and Purification in Research (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of compounds like this compound in research settings. wur.nlcellmosaic.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. fujifilm.com

Different HPLC methods can be employed for the purification and analysis of IPP. cellmosaic.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for separating organic molecules like IPP based on their hydrophobicity. cellmosaic.comscirp.org Ion-exchange chromatography can also be utilized to separate molecules based on their charge, which would be effective for the negatively charged phosphate group of IPP. cellmosaic.com

The purity of synthesized or isolated this compound can be readily assessed by HPLC, ensuring that researchers are working with a well-characterized compound. scirp.org Furthermore, HPLC can be used in enzyme assays to separate the substrate, product, and inhibitor, allowing for the quantification of enzyme activity and inhibition. nih.gov The choice of column, mobile phase composition, and detector are optimized to achieve the desired separation and sensitivity. fujifilm.comscirp.org

Conceptual and Preclinical Research Applications of Indolepropanol Phosphate

Potential as a Biochemical Tool for Enzyme Mechanism Dissection

The primary application of indolepropanol phosphate (B84403) in research has been as a specialized tool for dissecting the intricate mechanisms of tryptophan synthase, a crucial multienzyme complex in the biosynthesis of tryptophan. researchgate.net Because IPP is a non-cleavable analogue of the enzyme's natural substrate, it can bind to the active site without being turned over, effectively "freezing" the enzyme in a specific conformational state for detailed study.

Researchers have leveraged IPP in steady-state kinetic studies to unravel the reaction sequence of tryptophan synthase. nih.gov These investigations revealed that IPP acts as a competitive inhibitor specifically against D-glyceraldehyde 3-phosphate, but not against indole (B1671886). nih.govacs.org This pattern of inhibition was critical evidence supporting an ordered addition mechanism for the enzyme, where D-glyceraldehyde 3-phosphate must bind to the enzyme first, before indole can bind with high affinity. nih.govacs.org

Furthermore, binding studies using radiolabeled IPP and indole have helped to map the functional sites on the enzyme's alpha-subunit. nih.gov These experiments demonstrated that indolepropanol phosphate competes with indole for binding at the active site. nih.gov The studies also helped identify a second, distinct "effector" site on the alpha-subunit that binds indole more strongly and indirectly influences the active site, suggesting a complex allosteric regulation. nih.gov The binding of IPP was shown to stabilize different conformations of the subunit, highlighting its role in modulating the enzyme's structure and function. nih.gov The communication between the alpha-site, where IPP binds, and the distant beta-site provides clear evidence of allosteric signaling within the enzyme complex. researchgate.net

| Enzyme Studied | Research Application | Key Finding | Citation |

|---|---|---|---|

| Tryptophan Synthase (E. coli) | Steady-State Kinetics | Used as a product analogue and inhibitor to demonstrate an ordered substrate addition mechanism. | nih.govacs.org |

| Tryptophan Synthase (E. coli) | Equilibrium Dialysis Binding Studies | Helped identify and differentiate the active site from a separate allosteric effector site on the α-subunit. | nih.gov |

| Tryptophan Synthase | Allosteric Regulation Studies | Binding of IPP to the α-site was shown to influence the affinity of the β-site, demonstrating inter-subunit communication. | researchgate.net |

Utility in the Rational Design of Enzyme Modulators for Research

This compound has been a cornerstone in the rational design of other enzyme modulators, primarily through its application in structural biology. By co-crystallizing tryptophan synthase with IPP, scientists have been able to obtain high-resolution three-dimensional structures of the enzyme with its active site occupied.

Difference Fourier analysis of these crystals first located the active site on the alpha-subunit, revealing precisely where the substrate binds. This structural information is fundamental for the rational design of new, potent, and specific inhibitors or modulators for research purposes. The IPP-bound structure serves as a detailed map, guiding the development of other compounds intended to interact with the same site.

One of the most significant discoveries enabled by the use of IPP in structural studies was the visualization of a 25-angstrom long hydrophobic tunnel connecting the active site of the alpha-subunit to the active site of the beta-subunit. This tunnel is believed to channel the intermediate substrate, indole, directly from its point of production to the site of its subsequent reaction, preventing it from escaping into the solvent. The presence of IPP in the alpha-site was essential for identifying the entrance to this remarkable intramolecular channel.

| Enzyme Complex | Organism | Technique | Contribution of this compound | PDB ID | Citation |

|---|---|---|---|---|---|

| Tryptophan Synthase α2β2 | Salmonella typhimurium | X-ray Crystallography | Located the α-subunit active site and revealed the intramolecular tunnel. | 1A2N | researchgate.net |

| Tryptophan Synthase | Salmonella enterica | X-ray Crystallography | Provided a 1.4 Å resolution structure of the complex with IPP, a noncleavable substrate analogue. | 1QOP |

Contribution to Understanding Indole Derivative Metabolism in Model Systems

While this compound is primarily used to study the isolated tryptophan synthase enzyme, this research has profound implications for understanding the broader metabolism of indole derivatives in various model systems. Tryptophan synthase is a central enzyme in the biosynthesis of tryptophan, a critical amino acid, in bacteria, archaea, fungi, and plants. researchgate.net By providing a tool to specifically inhibit the alpha-subunit's activity (the conversion of indole-3-glycerol phosphate to indole), IPP allows researchers to probe the metabolic consequences of blocking this specific step within a cell or organism.

In model organisms like Escherichia coli and Salmonella typhimurium, tryptophan biosynthesis is a well-studied and fundamental metabolic pathway. researchgate.net The detailed mechanistic and structural knowledge gained from using IPP as a research tool has been foundational to the current understanding of how these organisms regulate tryptophan production.

This understanding extends to more complex systems like plants. In Arabidopsis thaliana, for example, intermediates of the tryptophan biosynthetic pathway, specifically indole-3-glycerol phosphate (IGP) or indole itself, serve as branchpoints for the synthesis of the crucial plant hormone auxin (indole-3-acetic acid, IAA). researchgate.net By elucidating the function of the enzyme that acts upon IGP, tools like IPP contribute indirectly to understanding how the flux of metabolites is partitioned between primary metabolism (tryptophan synthesis) and secondary metabolism (auxin synthesis). Interrupting the pathway at this specific point could, in a research context, help clarify the relative contributions of different precursors to IAA biosynthesis.

| Model System | Metabolic Pathway | Relevance of IPP-based Research | Citation |

|---|---|---|---|

| Bacteria (e.g., E. coli, S. typhimurium) | Tryptophan Biosynthesis | Elucidated the mechanism and structure of tryptophan synthase, a key regulatory point in the pathway. | researchgate.netnih.govnih.gov |

| Plants (e.g., Arabidopsis thaliana) | Tryptophan-Independent Auxin (IAA) Biosynthesis | Helped define the enzyme that controls the branchpoint intermediate, indole-3-glycerol phosphate (IGP). | researchgate.net |

| Fungi & Yeast | Amino Acid Biosynthesis | Tryptophan synthase is a conserved enzyme; understanding its function is broadly applicable to these organisms. | researchgate.net |

Emerging Research Trajectories and Future Directions for Indolepropanol Phosphate Studies

Exploration of Novel Enzyme Targets and Biochemical Pathways

While indolepropanol phosphate (B84403) is well-documented as a competitive inhibitor of tryptophan synthase and indole-3-glycerol phosphate synthase (IGPS) within the tryptophan biosynthetic pathway, emerging research suggests its potential interaction with a wider array of enzyme targets and biochemical networks. acs.orgresearchgate.net The structural motif of the indole (B1671886) ring is a common feature in a variety of bioactive molecules, suggesting that IPP and its derivatives could have off-target effects or be repurposed for new therapeutic applications. mdpi.comnih.gov

Future research is poised to investigate enzymes outside the canonical tryptophan pathway. For instance, various indole derivatives have demonstrated inhibitory activity against enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.govrsc.org Studies on synthetic indole analogs have also shown inhibition of enzymes related to diabetes, including α-glucosidase and α-amylase. researchgate.net A particularly intriguing lead comes from a study on an IGPS inhibitor where its effects were not reversed by the addition of tryptophan, hinting at potential off-target activities that warrant further investigation. researchgate.net Moreover, the related compound, indole-3-propanol, has been identified as a reversible inhibitor of dihydrofolate reductase, an enzyme crucial for nucleotide synthesis. cymitquimica.com These findings suggest that IPP could be a scaffold for developing inhibitors for a range of enzymes.

The complex metabolism of tryptophan extends beyond its role as a protein building block, branching into the serotonin (B10506) and kynurenine (B1673888) pathways, which produce numerous bioactive compounds. mdpi.commdpi.comnih.gov The gut microbiome, in particular, hosts a vast network of enzymes that metabolize tryptophan into a diverse array of indole derivatives, including indole-3-propionic acid (IPA) and indole-3-lactic acid (ILA). mdpi.comfrontiersin.orgpnas.org These microbial metabolites are known to interact with host signaling pathways, such as the aryl hydrocarbon receptor (AHR), influencing immune responses and gut homeostasis. frontiersin.orgoup.com Future studies on IPP could explore its potential to modulate these microbial metabolic pathways or interact with the host receptors that respond to indole derivatives. This opens up research avenues into the role of IPP in the context of the microbiome-gut-brain axis and its potential influence on inflammatory and metabolic diseases. frontiersin.orge-dmj.orgunite.it

| Indole Derivative | Enzyme/Pathway Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Indolepropanol Phosphate (IPP) | Tryptophan Synthase, Indole-3-Glycerol Phosphate Synthase (IGPS) | Antimicrobial (e.g., Tuberculosis) | acs.orgresearchgate.net |

| Synthetic Indole Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | nih.govbohrium.com |

| Synthetic Indole Derivatives | Monoamine Oxidase A & B (MAO-A, MAO-B) | Neurodegenerative Diseases, Depression | nih.govrsc.org |

| Indole-based Compounds | α-Glucosidase, α-Amylase | Diabetes | researchgate.net |

| Indole-3-propanol | Dihydrofolate Reductase | Antimicrobial, Anticancer | cymitquimica.com |

| Microbial Indole Derivatives (e.g., IPA) | Aryl Hydrocarbon Receptor (AHR) | Inflammatory Diseases, Gut Health | frontiersin.org |

Advanced Computational Modeling and Simulation for Interaction Prediction

The intricacies of this compound's interactions with its target enzymes are being unraveled with increasing precision through the use of advanced computational techniques. Molecular docking and molecular dynamics (MD) simulations have become indispensable tools for predicting binding affinities, elucidating mechanisms of inhibition, and guiding the design of novel therapeutics. mdpi.comscilit.com

Computational studies have provided atomic-level insights into the allosteric regulation of tryptophan synthase, a key target of IPP. acs.orgnih.govplos.org MD simulations have been employed to model the conformational changes that occur within the enzyme upon the binding of ligands like IPP at the α-subunit, and how these changes are communicated to the distant β-subunit. acs.orgnih.gov For example, techniques such as umbrella sampling have been used to calculate the potential of mean force (PMF) along the conformational pathways, revealing how ligand binding stabilizes specific open or closed states of the enzyme's domains. acs.orgnih.gov These simulations have shown that the binding of an IGP analog, like IPP, can induce a widely open conformation of the communication (COMM) domain, which is critical for allowing the substrate L-serine to access the β-active site. acs.org

Furthermore, computational screening of large compound libraries against the crystal structures of enzymes like Mycobacterium tuberculosis IGPS has successfully identified novel inhibitors. researchgate.netnih.govsci-hub.se Homology modeling is first used to generate a three-dimensional structure of the target enzyme, which is then used for virtual screening to identify potential binding molecules. researchgate.net Subsequent MD simulations can then be used to refine the docked poses and predict the stability of the enzyme-inhibitor complex. These in silico approaches not only accelerate the discovery of new lead compounds but also provide a rational basis for optimizing their structure to improve potency and selectivity. researchgate.net The use of coarse-grained models in Brownian dynamics simulations has also been applied to study the channeling of the intermediate indole molecule through the tunnel connecting the α- and β-subunits of tryptophan synthase, a process that can be influenced by inhibitors like IPP. plos.org

| Computational Method | Application in IPP-related Research | Key Insights Gained | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying allosteric regulation of tryptophan synthase. | Revealed ligand-induced conformational changes and inter-subunit communication. | acs.orgnih.gov |

| Umbrella Sampling (US) | Calculating the Potential of Mean Force (PMF) for conformational changes. | Identified stable open and closed conformations of enzyme domains upon ligand binding. | nih.gov |

| Homology Modeling | Creating 3D structures of target enzymes (e.g., M. tuberculosis IGPS). | Enabled structure-based virtual screening for new inhibitors. | researchgate.net |

| Molecular Docking | Screening compound libraries against enzyme active sites. | Predicted binding modes and identified potential novel inhibitors. | researchgate.netscilit.com |

| Brownian Dynamics Simulations | Modeling the movement of intermediate molecules in enzyme channels. | Provided understanding of substrate channeling mechanisms. | plos.org |

Integration with Systems Biology for Comprehensive Pathway Analysis

The biological effects of a molecule like this compound cannot be fully understood by studying its interaction with a single enzyme in isolation. A systems biology approach, which integrates experimental data with computational modeling of entire networks, is essential for a comprehensive analysis of the pathways influenced by IPP. mdpi.comnih.gov

The tryptophan metabolic network is a prime candidate for systems biology investigation. This network is not a linear pathway but a complex web of interconnected reactions that are regulated at multiple levels, including gene expression and allosteric feedback. frontiersin.orgresearchgate.net Kinetic models of tryptophan metabolism have been developed to simulate the flow of metabolites through different branches of the pathway, such as the kynurenine and serotonin routes. nih.govresearchgate.net By incorporating tissue-specific gene expression data, these models can predict how perturbations, such as the inhibition of a key enzyme by IPP, might alter the concentrations of neuroactive or immunomodulatory tryptophan derivatives in different parts of the body. nih.gov

A particularly exciting frontier is the application of systems biology to the host-microbiome co-metabolism of tryptophan. frontiersin.orgoup.commdpi.com The gut microbiota dramatically alters the metabolic profile of the host, and untargeted metabolomics has revealed that numerous circulating indole derivatives are exclusively produced by gut microbes. pnas.org Computational strategies that integrate databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) with genomic data are being used to construct detailed metabolic networks of the gut microbiome. researchgate.netbiorxiv.org These network analyses can identify which bacterial species are responsible for producing specific indole compounds and how these microbial pathways interact with host metabolism. researchgate.netbiorxiv.org By integrating IPP into such models, researchers could predict its impact on the composition and metabolic output of the gut microbiota, potentially linking its effects to conditions like inflammatory bowel disease, metabolic syndrome, and even neurodegenerative disorders where the gut-brain axis is implicated. frontiersin.orge-dmj.orgunite.it This holistic approach will be crucial for mapping the full spectrum of this compound's biological activities and for identifying novel therapeutic strategies based on its modulation of complex metabolic systems.

Q & A

Q. What are the standard methods for synthesizing and characterizing Indolepropanol phosphate in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling indole derivatives with phosphorylated propanol intermediates under controlled pH and temperature. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (¹H/³¹P NMR) and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) further validates molecular weight. Calibration curves for quantification should be established using purified standards, with regression analysis (R² > 0.99) to ensure linearity .

Q. How is this compound quantified in enzymatic assays?

- Methodological Answer : Spectrophotometric methods are commonly used. For example, coupling enzymatic reactions with colorimetric reagents (e.g., vanadate-molybdate) produces a chromophore measurable at 400–600 nm. A calibration curve is generated using known phosphate concentrations, and sample absorbance is interpolated to determine this compound levels. Statistical validation (e.g., 95% confidence intervals for replicate measurements) is critical to minimize instrumental error .

Q. What role does this compound play in the tryptophan biosynthesis pathway?

- Methodological Answer : It is a substrate analog and competitive inhibitor of tryptophan synthase (EC 4.2.1.20), specifically binding to the α-subunit. Researchers use isotopic labeling (e.g., ¹⁴C-indole) to trace its incorporation into intermediates. Steady-state kinetic assays (varying substrate/inhibitor concentrations) reveal its impact on reaction velocity and enzyme efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when studying this compound inhibition?

- Methodological Answer : Discrepancies often arise from non-ideal assay conditions (e.g., incomplete enzyme purification or pH instability). Validate enzyme purity via SDS-PAGE and confirm activity using control substrates. Use global fitting of kinetic data (e.g., SigmaPlot or GraphPad Prism) to distinguish competitive vs. non-competitive inhibition. Cross-reference findings with structural data (X-ray crystallography) to confirm binding modes .

Q. What advanced techniques elucidate structural interactions between this compound and its target enzymes?

- Methodological Answer : X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-resolution structures of enzyme-inhibitor complexes. Förster resonance energy transfer (FRET) assays monitor conformational changes in real time. Computational docking (e.g., AutoDock Vina) predicts binding affinities, validated by mutagenesis studies targeting active-site residues .

Q. How do environmental factors (e.g., pH, ionic strength) influence the inhibitory efficacy of this compound?

- Methodological Answer : Systematic variation of buffer conditions (e.g., Tris-HCl vs. phosphate buffers) in kinetic assays identifies pH-dependent inhibition. Use Michaelis-Menten plots to compare Km and Vmax under different ionic strengths. Circular dichroism (CD) spectroscopy assesses structural stability of the enzyme-inhibitor complex under stress conditions .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in inhibition studies?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response curves to calculate IC₅₀ values. Bootstrap resampling (≥1000 iterations) estimates confidence intervals. Outliers are identified via Grubbs’ test and excluded only if justified by technical errors (e.g., pipetting inaccuracies) .

Q. How can hyperspectral imaging (HSI) enhance the study of phosphate-containing compounds like this compound?

- Methodological Answer : HSI in the visible-near infrared (VNIR) range maps spatial distribution in heterogeneous samples (e.g., microbial cultures). Coupled with Mineral Liberation Analyzer (MLA) data, it quantifies mineral associations (e.g., apatite). Validate results with electron probe microanalysis (EPMA) for elemental confirmation .

Tables for Key Data

| Enzymatic Parameter | Value | Reference |

|---|---|---|

| EC Number (Tryptophan Synthase) | 4.2.1.20 | |

| Inhibition Type | Competitive (Ki = 2.3 µM) | |

| Optimal pH for Activity | 7.4–8.0 | |

| Spectral Absorbance (Vanadate-Molybdate) | λₘₐₓ = 450 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.